molecular formula C18H26O5 B4912108 Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate

Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate

Cat. No.: B4912108
M. Wt: 322.4 g/mol
InChI Key: RJQDIASZNFCJOO-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate group attached to a 3,4-dimethylphenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with 3-(3,4-dimethylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:

    Formation of Enolate Ion: Diethyl propanedioate is treated with sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with 3-(3,4-dimethylphenoxy)propyl bromide to form the desired product.

The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate can undergo various types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Requires heating in the presence of a suitable catalyst.

    Substitution Reactions: Involve nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Yields diethyl propanedioate and 3-(3,4-dimethylphenoxy)propionic acid.

    Decarboxylation: Produces substituted monocarboxylic acids.

    Substitution Reactions: Forms various substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potentially useful in the development of new drugs due to its unique structural features.

    Material Science: May be employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water or hydroxide ions. In decarboxylation reactions, the compound loses a carbon dioxide molecule through a cyclic transition state.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Diethyl 2-(phenoxy)propanedioate: Lacks the dimethyl groups on the phenoxy ring.

    Diethyl 2-[3-(4-methylphenoxy)propyl]propanedioate: Contains a single methyl group on the phenoxy ring.

Uniqueness

Diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its reactivity and physical properties compared to similar compounds.

Properties

IUPAC Name

diethyl 2-[3-(3,4-dimethylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-5-21-17(19)16(18(20)22-6-2)8-7-11-23-15-10-9-13(3)14(4)12-15/h9-10,12,16H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDIASZNFCJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC(=C(C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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